6-Chloro-3-(1-piperazinyl)-1H-indazole is a compound belonging to the indazole family, characterized by a bicyclic structure that includes a pyrazole ring fused with a benzene ring. Indazoles, including this compound, are recognized for their diverse biological activities and potential therapeutic applications. The specific structure of 6-chloro-3-(1-piperazinyl)-1H-indazole suggests it may have significant pharmacological properties, particularly in the context of cancer treatment and other diseases.
6-Chloro-3-(1-piperazinyl)-1H-indazole can be classified as an indazole derivative. It features a chlorine substituent at the sixth position and a piperazine moiety at the third position, which may enhance its interaction with biological targets.
The synthesis of 6-chloro-3-(1-piperazinyl)-1H-indazole typically involves several key steps:
The molecular structure of 6-chloro-3-(1-piperazinyl)-1H-indazole can be represented as follows:
The structural analysis reveals:
6-Chloro-3-(1-piperazinyl)-1H-indazole participates in several chemical reactions typical of indazole derivatives:
These reactions are critical in medicinal chemistry for developing new derivatives with enhanced biological activity .
Relevant data from studies indicate that modifications to the structure can significantly affect solubility and bioavailability, impacting its pharmacological profile .
6-Chloro-3-(1-piperazinyl)-1H-indazole has potential applications in various scientific fields:
The ongoing research into indazoles highlights their promise in treating conditions like cardiovascular diseases and cancer due to their diverse mechanisms of action and structural versatility .
The exploration of indazole derivatives in drug discovery began with natural product isolation and evolved into targeted synthetic pharmacology. Early indazole-containing alkaloids were identified in Nigella sativa seeds (e.g., nigellicine and nigeglanine), demonstrating the scaffold’s inherent bioactivity [4]. Synthetic development accelerated in the late 20th century, culminating in FDA-approved indazole drugs such as the ALK inhibitor Entrectinib (2019) and the PARP inhibitor Niraparib [6]. Within this landscape, 6-chloro-3-(1-piperazinyl)-1H-indazole emerged as a hybrid structure designed to leverage the pharmacological advantages of both indazole and piperazine moieties. Its specific discovery timeline remains undocumented in public literature, though patent analyses indicate development amid broader efforts to optimize indazole kinase inhibitors [2] [8].
The molecular architecture of 6-chloro-3-(1-piperazinyl)-1H-indazole (C₁₁H₁₃ClN₄; MW 236.70 g/mol) confers unique advantages for drug-receptor interactions. The indazole core provides a planar, aromatic system capable of π-π stacking and hydrogen bonding via its N-H group (hydrogen bond donor count = 2) . Piperazine integration introduces two key features:
Chlorination at the indazole C6 position critically influences the compound’s electronic and steric properties:
Table 1: Key Physicochemical Properties of 6-Chloro-3-(1-piperazinyl)-1H-indazole
| Property | Value | Measurement Method |
|---|---|---|
| Molecular Formula | C₁₁H₁₃ClN₄ | HR-MS |
| Molecular Weight | 236.70 g/mol | Mass spectrometry |
| Hydrogen Bond Donors | 2 | Calculated (InChI) |
| Hydrogen Bond Acceptors | 3 | Calculated (InChI) |
| XLogP3 | 2.0 | Computational prediction |
| Rotatable Bonds | 2 | Canonical SMILES analysis |
CAS No.: 38873-01-7
CAS No.: 69853-43-6
CAS No.:
CAS No.: 21368-49-0